molecular formula C15H23N3O2 B2788031 (R)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate CAS No. 1023655-13-1

(R)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2788031
CAS No.: 1023655-13-1
M. Wt: 277.368
InChI Key: YCLRIYMDMZTSSK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-aminophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for enantiopure amines, due to its stereochemical stability and versatility in further functionalization . The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses, as demonstrated in protocols involving lipase-catalyzed kinetic resolution (E > 200) to isolate enantiomers . Its synthesis typically involves protecting 2-aminophenyl precursors with Boc anhydride [(Boc)₂O] under mild conditions, followed by enzymatic or chemical resolution .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRIYMDMZTSSK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as amino acids or amines.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrrolidine ring.

    Attachment of the tert-Butyl Carbamate Moiety: The final step involves the protection of the amine group with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of ®-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen. Acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) selectively cleave the carbamate, yielding the free amine without disrupting the 2-aminophenyl group.

Example Reaction:

ReagentConditionsProductYieldSource
TFA in DCMRT, 2–4 h(R)-1-(2-aminophenyl)pyrrolidin-3-amine85%
4M HCl in dioxane0°C→RT, 12 h(R)-1-(2-aminophenyl)pyrrolidin-3-amine78%

Key Findings:

  • Deprotection kinetics depend on steric hindrance: The bulky tert-butyl group stabilizes the carbamate but requires strong acids for cleavage .

  • Side reactions (e.g., aryl amine protonation) are minimal under controlled conditions .

Functionalization of the Aromatic Amine

The 2-aminophenyl group undergoes electrophilic substitution and coupling reactions.

Diazotization and Azide Formation

Diazotization with NaNO₂/HCl followed by NaN₃ introduces azides for click chemistry:

text
This compound → (R)-tert-Butyl 1-(2-azidophenyl)pyrrolidin-3-ylcarbamate

Conditions: NaNO₂ (1.1 equiv), HCl (2M), 0°C → NaN₃, 30 min, RT. Yield: 72% .

Buchwald–Hartwig Coupling

Palladium-catalyzed cross-coupling with aryl halides forms biaryl systems:

SubstrateCatalyst SystemProductYieldSource
4-BromobenzophenonePd(OAc)₂, BINAP, Cs₂CO₃(R)-tert-Butyl 1-(2-(4-benzoylphenyl)aminophenyl)pyrrolidin-3-ylcarbamate63%

Mechanistic Insight:

  • The 2-aminophenyl group acts as a directing group, enhancing regioselectivity .

Reactivity of the Pyrrolidine Ring

The pyrrolidine nitrogen and stereocenter enable stereoselective transformations.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts:
Conditions: K₂CO₃, DMF, 60°C, 6 h. Yield: 68% .

Acylation

Coupling with acyl chlorides (e.g., acetyl chloride) forms amides:
Conditions: DIEA, DCM, RT, 3 h. Yield: 91% .

Stability and Storage

  • Thermal Stability: Decomposes above 200°C (DSC data) .

  • Light Sensitivity: Degrades under UV light (t₁/₂ = 48 h) .

  • Recommended Storage: -20°C under nitrogen .

Synthetic Limitations

  • Racemization Risk: Prolonged heating (>80°C) during Boc deprotection causes partial racemization (5–8% ee loss) .

  • Side Reactions: Competitive N-arylation of the pyrrolidine nitrogen occurs in coupling reactions without proper protecting groups .

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity
Research indicates that (R)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its role as a lead compound in anticancer drug development. For instance, modifications to the pyrrolidine structure have been linked to enhanced cytotoxicity against various tumor types .

1.2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been suggested that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in conditions like Parkinson's disease and depression. The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .

Synthetic Applications

2.1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various biologically active compounds, including those with anti-inflammatory and analgesic properties. Its structural features allow for the introduction of diverse functional groups through standard organic reactions .

2.2. Chiral Catalysis
This compound is also employed in asymmetric synthesis as a chiral catalyst. Its chirality is advantageous for producing enantiomerically pure compounds, which are critical in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry .

Case Studies

Study Title Objective Findings
Anticancer Activity of Pyrrolidine DerivativesTo evaluate the cytotoxic effects on cancer cell linesThis compound showed significant inhibition of cell proliferation in breast and lung cancer models .
Neuroprotective Properties of Amino CompoundsTo assess neuroprotective effects in animal modelsThe compound improved motor function and reduced neuroinflammation in Parkinson's disease models .
Synthesis of Chiral DrugsTo develop a new method for asymmetric synthesisUtilized as a chiral catalyst leading to high yields of enantiomerically pure products .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Influencing signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Substituents: The 2-aminophenyl group in the target compound enables π-π stacking and hydrogen bonding, unlike aliphatic substituents (e.g., cyclobutyl), which prioritize steric effects .
  • Electron-Withdrawing Groups (EWGs): Bromine and nitro groups (CAS 1286207-07-5, 1233860-14-4) increase electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, the amino group in the target compound is electron-donating, favoring electrophilic reactions .
  • Solubility and Stability : Methoxy (CAS 1286208-40-9) and Boc groups improve solubility in polar aprotic solvents, critical for reactions in THF or DCM .

Stability and Reactivity

  • Boc Deprotection : The target compound undergoes acid-mediated deprotection (e.g., HCl in dioxane) to yield primary amines, a trait shared with analogues like CAS 1286207-07-5 .
  • Steric Effects: Pivaloyl-substituted derivatives (CAS 1286208-04-5) exhibit slower hydrolysis rates due to steric shielding, whereas 2-aminophenyl derivatives are more reactive toward acylation .

Research Findings and Industrial Relevance

  • Chiral Building Blocks: The enantiopurity of the target compound is critical for asymmetric synthesis, as seen in the production of 1-(2-aminophenyl)ethanols .
  • Diverse Applications : Bromobenzyl derivatives (CAS 1286207-07-5) are utilized in fluorescent probes, while nitro-substituted analogs (CAS 1233860-14-4) serve as intermediates in anticancer agents .

Biological Activity

(R)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 1420537-04-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. The compound functions as a modulator, potentially influencing pathways related to neurotransmission and cellular signaling.

Biological Activities

  • Antitumor Activity :
    • Studies have indicated that compounds similar to this compound exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, research has shown that similar pyrrolidine derivatives can target cancer stem cells and reduce tumor growth in xenograft models.
  • Neuroprotective Effects :
    • The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. It may exert protective effects against neuronal cell death through modulation of apoptotic pathways.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines and mediators.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInhibits proliferation of cancer cells; effective in xenograft models
Neuroprotective EffectsProtects against neuronal cell death; modulates apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the antitumor effects of related pyrrolidine compounds. The study demonstrated significant tumor reduction in mouse models treated with the compound, indicating its potential as an anticancer agent through targeted delivery to tumor sites .

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective properties of pyrrolidine derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cultures, suggesting a mechanism for protecting against neurodegeneration .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For example, the introduction of specific functional groups has been shown to improve binding affinity to target proteins, thereby increasing therapeutic efficacy .

Q & A

Q. How can synthetic routes for (R)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate be optimized to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for chiral compounds. Key steps include:
  • Chiral resolution : Use chiral HPLC with columns like Chiralpak IA/IB to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation of the pyrrolidine ring to control stereochemistry .
  • Reaction monitoring : Track enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy at each step .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 8:2 to 6:4) to separate carbamate derivatives .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences between the product and byproducts .
  • Mass-directed purification : For complex mixtures, employ preparative LC-MS to isolate high-purity fractions .

Q. How can the structure of this compound be validated post-synthesis?

  • Methodological Answer :
  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR spectra for characteristic peaks (e.g., tert-butyl carbamate at δ ~1.4 ppm in 1^1H NMR) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~292.17 g/mol) .
  • X-ray crystallography : Resolve crystal structure to verify stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Assay validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Solubility adjustments : Test activity in buffers with varying DMSO concentrations (≤0.1% v/v) to mitigate solvent interference .
  • Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from compound degradation .

Q. What strategies enhance the compound's stability during in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Prodrug design : Modify the carbamate group to improve metabolic resistance (e.g., replace tert-butyl with cyclopropyl) .
  • Formulation optimization : Use lipid-based nanoemulsions to protect against hydrolysis in plasma .
  • Stability monitoring : Conduct LC-MS/MS at multiple timepoints to track degradation products .

Q. How does the 2-aminophenyl substituent influence the compound's interaction with neurological targets (e.g., dopamine transporters)?

  • Methodological Answer :
  • Molecular docking : Simulate binding poses using Schrödinger Suite to identify key interactions (e.g., hydrogen bonds with Tyr-84) .
  • SAR studies : Synthesize analogs with modified aryl groups (e.g., 2-fluorophenyl) to quantify steric/electronic effects on IC50_{50} values .
  • Electrophysiology : Measure dopamine uptake inhibition in transfected HEK293 cells to correlate structural changes with activity .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to detect impurities ≥0.1% .
  • GC-MS : Identify volatile byproducts (e.g., tert-butanol) from incomplete carbamate formation .
  • NMR impurity profiling : Compare 1^1H NMR spectra with spiked standards to quantify unidentified peaks .

Safety and Handling Guidelines

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis/purification .
  • Waste disposal : Collect residues in sealed containers labeled "Hazardous Carbamate Waste" for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.